4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol
CAS No.: 171009-00-0
Cat. No.: VC12011694
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol - 171009-00-0](/images/structure/VC12011694.png)
Specification
CAS No. | 171009-00-0 |
---|---|
Molecular Formula | C18H16N2O4 |
Molecular Weight | 324.3 g/mol |
IUPAC Name | 4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol |
Standard InChI | InChI=1S/C18H16N2O4/c1-2-10-5-12(15(22)7-14(10)21)18-13(8-19-20-18)11-3-4-16-17(6-11)24-9-23-16/h3-8,21-22H,2,9H2,1H3,(H,19,20) |
Standard InChI Key | JHMXKGMRRKUZPH-UHFFFAOYSA-N |
SMILES | CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES | CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
4-[4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol features a central pyrazole ring substituted at the 4-position with a benzodioxole group and at the 5-position with a 6-ethyl-1,3-dihydroxybenzene moiety . The benzodioxole component contributes electron-rich aromaticity, while the dihydroxybenzene group introduces polarity and hydrogen-bonding capability.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₈N₂O₄ | |
Molecular Weight | 338.36 g/mol | |
IUPAC Name | 4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol | |
InChIKey | DQHINLRBHBGMIH-UHFFFAOYSA-N |
Conformational Flexibility
X-ray crystallography of analogous pyrazole-benzodioxole hybrids reveals significant conformational diversity. For instance, 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibits two distinct molecular conformers (A and B) in its asymmetric unit, differing in the orientation of substituents relative to the pyrazole ring . In conformer A, the benzodioxole and benzene groups form dihedral angles of 31.67° and 68.22° with the pyrazole plane, respectively, whereas conformer B shows angles of 47.18° and 49.08° . Such flexibility likely influences the compound’s intermolecular interactions and solubility.
Synthesis and Purification
Synthetic Pathways
The synthesis of pyrazole-benzodioxole hybrids typically involves cyclocondensation reactions. A representative protocol for a related compound involves:
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Enamine Formation: Reacting 3,4-methylenedioxyphenyl acetonitrile with N,N-dimethylformamide dimethylacetal at 355 K to generate an enamine intermediate .
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Hydrazine Cyclization: Treating the intermediate with substituted hydrazines (e.g., 4-methylphenyl hydrazine hydrochloride) in methanol under reflux to form the pyrazole core .
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Functionalization: Introducing the dihydroxybenzene-ethyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, though exact details for this specific compound remain unreported .
Structural and Supramolecular Analysis
Hydrogen-Bonding Networks
In the solid state, pyrazole derivatives form robust supramolecular architectures. For example, N—H···N hydrogen bonds in 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine create zigzag chains along the crystallographic b-axis . These chains are stabilized by secondary C—H···O and C—H···π interactions, resulting in double-stranded assemblies . Similar behavior is anticipated for 4-[4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol due to its hydroxyl groups.
Table 2: Key Intermolecular Interactions in Analogous Compounds
Torsional Dynamics
The benzodioxole ring adopts an envelope conformation, with the methylene carbon deviating from the plane by 0.35–0.48 Å . This puckering mitigates steric clashes between the dioxole oxygen atoms and adjacent substituents.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antioxidant and antimicrobial profiles position it as a candidate for multifunctional therapeutics. Current research focuses on:
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Prodrug Design: Masking phenolic hydroxyls as acetate or phosphate esters to improve oral bioavailability .
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Structure-Activity Relationships (SAR): Systematically varying the ethyl and benzodioxole substituents to optimize target engagement .
Material Science Applications
Supramolecular architectures driven by hydrogen bonding could enable the design of organic semiconductors. Preliminary conductivity measurements of thin films show a hole mobility of 0.45 cm²/V·s, rivaling pentacene derivatives .
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